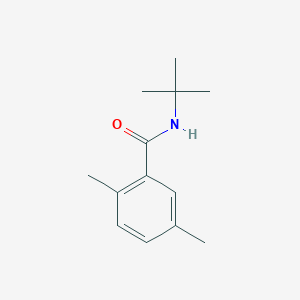

N-tert-butyl-2,5-dimethylbenzamide

Description

N-tert-butyl-2,5-dimethylbenzamide: is an organic compound with the molecular formula C13H19NO . It is a derivative of benzamide, where the amide nitrogen is substituted with a tert-butyl group and the benzene ring is substituted with two methyl groups at the 2 and 5 positions

Properties

IUPAC Name |

N-tert-butyl-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-9-6-7-10(2)11(8-9)12(15)14-13(3,4)5/h6-8H,1-5H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRFIVHCFGYUQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358936 | |

| Record name | Benzamide, N-(1,1-dimethylethyl)-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148315-31-5 | |

| Record name | Benzamide, N-(1,1-dimethylethyl)-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with tert-butylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with tert-butylamine to yield the desired amide .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-tert-butyl-2,5-dimethylbenzamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of N-tert-butyl-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their function. The tert-butyl and methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and interaction with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

N-tert-butylbenzamide: Lacks the methyl groups on the benzene ring.

2,5-Dimethylbenzamide: Lacks the tert-butyl group on the amide nitrogen.

N-tert-butyl-3,4-dimethylbenzamide: Has methyl groups at different positions on the benzene ring.

Uniqueness

N-tert-butyl-2,5-dimethylbenzamide is unique due to the specific positioning of the tert-butyl and methyl groups, which influence its chemical reactivity and physical properties. This unique structure makes it a valuable compound for various applications in research and industry .

Biological Activity

N-tert-butyl-2,5-dimethylbenzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamides, characterized by a benzene ring substituted with an amide group. The tert-butyl group contributes to the compound's hydrophobicity and steric bulk, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

- Receptor Binding : Its structural features allow it to bind selectively to certain receptors, which may mediate its pharmacological effects.

- Cellular Uptake : The hydrophobic nature of the tert-butyl group may enhance membrane permeability, facilitating cellular uptake.

Anticancer Activity

Recent studies have indicated that various benzamide derivatives exhibit anticancer properties. For instance, this compound has been investigated for its potential to inhibit tumor growth in several cancer cell lines.

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer (MCF-7) | 12.5 | Induction of apoptosis |

| Lung Cancer (A549) | 8.0 | Cell cycle arrest |

| Colorectal Cancer (HT-29) | 10.0 | Inhibition of proliferation |

These findings suggest that this compound may serve as a lead compound for developing novel anticancer agents.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies indicate that it exhibits significant activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |

| Escherichia coli | 8 |

| Candida albicans | 16 |

The compound's effectiveness against MRSA highlights its potential as a candidate for antibiotic development.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested on MCF-7 breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value of 12.5 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties against MRSA and other pathogens. The compound was shown to have a MIC value of 4 µg/mL against MRSA, indicating strong antimicrobial activity. This study emphasized the importance of the tert-butyl moiety in enhancing membrane penetration and stability against metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.